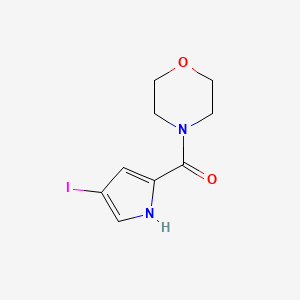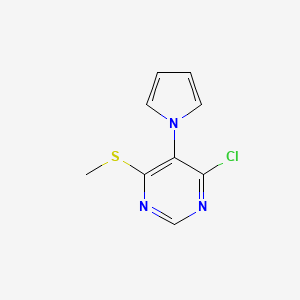
9-(4-Bromophenyl)-9-phenyl-9H-xanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Bromophenyl)-9-phenyl-9H-xanthene is an organic compound that belongs to the xanthene family. Xanthenes are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The compound’s structure consists of a xanthene core substituted with a bromophenyl and a phenyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 9-(4-Bromophenyl)-9-phenyl-9H-xanthene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and phenylacetic acid.
Condensation Reaction: The initial step involves a condensation reaction between 4-bromobenzaldehyde and phenylacetic acid in the presence of a suitable catalyst, such as piperidine, to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the xanthene core.
Bromination: The final step involves the bromination of the xanthene core using bromine or a brominating agent to introduce the bromophenyl group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
9-(4-Bromophenyl)-9-phenyl-9H-xanthene undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions to form corresponding xanthone derivatives.
Reduction: Reduction of the bromophenyl group can lead to the formation of phenyl-substituted xanthene derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include substituted xanthenes and xanthones.
Applications De Recherche Scientifique
9-(4-Bromophenyl)-9-phenyl-9H-xanthene has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and fluorescent materials.
Biology: The compound is used in the development of fluorescent probes for biological imaging and diagnostics.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 9-(4-Bromophenyl)-9-phenyl-9H-xanthene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. For example, as a fluorescent probe, it can bind to specific biomolecules and emit fluorescence upon excitation, allowing for visualization of cellular structures and functions.
Comparaison Avec Des Composés Similaires
Similar compounds to 9-(4-Bromophenyl)-9-phenyl-9H-xanthene include:
9-Phenyl-9H-xanthene: Lacks the bromophenyl group, making it less reactive in substitution reactions.
9-(4-Chlorophenyl)-9-phenyl-9H-xanthene: Contains a chlorophenyl group instead of a bromophenyl group, which may result in different reactivity and applications.
9-(4-Methylphenyl)-9-phenyl-9H-xanthene:
The uniqueness of this compound lies in its bromophenyl group, which enhances its reactivity and versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C25H17BrO |
|---|---|
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
9-(4-bromophenyl)-9-phenylxanthene |
InChI |
InChI=1S/C25H17BrO/c26-20-16-14-19(15-17-20)25(18-8-2-1-3-9-18)21-10-4-6-12-23(21)27-24-13-7-5-11-22(24)25/h1-17H |
Clé InChI |
GKUGZKQXPHXCGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4AR,5AS)-5,5-Dimethyl-4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylic acid](/img/structure/B11782348.png)

![Diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylate](/img/structure/B11782374.png)


![7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782386.png)


![tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate](/img/structure/B11782400.png)


